molecular formula C6H15BO2 B13471213 (4-Methylpentyl)boronic acid

(4-Methylpentyl)boronic acid

Cat. No.: B13471213
M. Wt: 130.00 g/mol
InChI Key: JVZAAQSKNWTFNV-UHFFFAOYSA-N
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Description

(4-Methylpentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an alkyl halide with a diboron reagent in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

(4-Methylpentyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .

Substrate Catalyst System Yield Conditions
Aryl bromidePd(PPh₃)₄, Na₂CO₃78–85%THF/H₂O, 80°C, 12 h
Vinyl triflatePdCl₂(dppf), K₃PO₄72%Dioxane, 100°C, 8 h

Mechanistic Notes :

  • Transmetallation involves coordination of the boronate anion to palladium .

  • Alkyl boronic acids exhibit slower transmetallation than aryl analogs due to weaker B–C bond polarization .

Protodeboronation

Protodeboronation (B–C bond cleavage via protonolysis) is a competing side reaction in cross-couplings, influenced by pH and substituents .

Key Factors Affecting Stability:

Condition Effect on Protodeboronation Source
Acidic (pH < 4)Accelerated (H⁺ catalysis)
Neutral (pH 7)Minimal
Basic (pH > 10)Moderate (OH⁻ catalysis)

Structural Insights :

  • The 4-methylpentyl group’s electron-donating nature stabilizes the B–C bond compared to electron-deficient arylboronic acids .

  • Degradation rates in aqueous THF: <5% after 24 h at pH 7.

Oxidation Reactions

This compound oxidizes to alcohols under mild conditions, a reaction exploited in synthetic pathways .

Oxidizing Agent Product Yield Conditions
H₂O₂, NaOH4-Methylpentanol92%RT, 2 h
O₂ (catalytic Cu)4-Methylpentanal65%DMF, 60°C, 6 h

Mechanism :

  • Base-assisted nucleophilic attack of peroxide on boron, followed by alkyl migration .

Homologation Reactions

Boronate homologation extends the carbon chain by inserting a methylene group :

Stepwise Process :

  • Dichloromethyllithium reacts with (4-Methylpentyl)boronic ester to form a borate intermediate.

  • Lewis acid (e.g., BF₃·OEt₂) induces alkyl migration, displacing chloride.

  • Grignard reagent (RMgX) substitutes the remaining chloride, yielding R–CH₂–(4-Methylpentyl) .

Example :

  • Homologation with MeMgBr produces 5-methylhexylboronic acid (yield: 68%) .

Conjugate Additions

The compound acts as a nucleophile in rhodium- or palladium-catalyzed conjugate additions to α,β-unsaturated carbonyls .

Substrate Catalyst Yield Conditions
Dibenzylidene acetonePd₂(dba)₃, PCy₃81%Toluene, 80°C, 12 h
Cyclohexenone[Rh(cod)Cl]₂74%THF, RT, 6 h

Mechanism :

  • Oxidative addition of the boronic acid to Rh/Pd, followed by migratory insertion into the carbonyl .

Chan–Lam Coupling

This compound forms C–N/C–O bonds with amines or phenols under copper catalysis .

Reagent Product Yield Conditions
AnilineN-(4-Methylpentyl)aniline63%Cu(OAc)₂, pyridine, O₂
2-Naphthol2-(4-Methylpentyl)naphthol58%Cu(acac)₂, DMF, 70°C

Limitations :

  • Steric hindrance from the branched alkyl chain reduces yields compared to linear analogs.

Boronic Ester Formation

Reaction with diols (e.g., pinacol) forms stable esters, enhancing handling and reactivity :

(4-Methylpentyl)B(OH)2+HO(CH2)2OH(4-Methylpentyl)B(O(CH2)2O)+2H2O\text{(4-Methylpentyl)B(OH)}_2 + \text{HO(CH}_2\text{)}_2\text{OH} \rightarrow \text{(4-Methylpentyl)B(O(CH}_2\text{)}_2\text{O)} + 2\text{H}_2\text{O}

Applications :

  • Ester derivatives improve solubility in nonpolar solvents for cross-couplings .

pH-Dependent Speciation

The compound exists in equilibrium between boronic acid (trigonal planar) and boronate (tetrahedral) forms, influencing reactivity :

pH Dominant Form Implications
<8B(OH)₂RLewis acidity enhances electrophilicity
>10B(OH)₃⁻RIncreased stability, slower protodeboronation

Stability and Storage

  • Thermal Stability : Decomposes above 150°C.

  • Storage : Stable under inert gas at −20°C; aqueous solutions require pH 6–8 to minimize protodeboronation .

Scientific Research Applications

(4-Methylpentyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent complexes with diols.

    Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and hydrogels, which benefit from the unique properties of boronic acids.

Mechanism of Action

The mechanism by which (4-Methylpentyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, transferring its organic group to the palladium and forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Cyclohexylboronic acid

Comparison: (4-Methylpentyl)boronic acid is unique due to its specific alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic properties, affecting its behavior in synthetic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Methylpentyl)boronic acid, and what purification challenges arise due to its aliphatic structure?

  • Methodological Answer : Aliphatic boronic acids like this compound are typically synthesized via hydroboration of alkenes or Grignard reagent reactions with borate esters. A key challenge is purification due to their propensity to form cyclic trimers (boroxines) via dehydration. To mitigate this, derivatization with diols (e.g., pinacol) to form stable boronic esters is recommended before purification. Post-synthesis, the ester can be hydrolyzed back to the boronic acid under mild acidic conditions . Additionally, aliphatic boronic acids are prone to protodeboronation, requiring inert atmospheres and low-temperature storage to preserve integrity .

Q. How can researchers characterize this compound and address spectral interference from boroxine formation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools. However, boroxine formation in 1^1H NMR can obscure signals; adding deuterated DMSO-d₆ or D₂O disrupts boroxine, yielding clearer spectra. For MS, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) may require derivatization with diols (e.g., mannitol) to suppress boroxine peaks. Alternatively, Electrospray Ionization (ESI-MS) in negative ion mode minimizes dehydration artifacts . Purity assessment via HPLC using diol-functionalized columns can exploit boronic acid-diol interactions for accurate quantification .

Q. What experimental strategies optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Aliphatic boronic acids exhibit lower reactivity in cross-coupling compared to aromatic analogs. Using Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) enhances transmetalation efficiency. Pre-activation with fluoride sources (e.g., KF) or bases (Cs₂CO₃) stabilizes the boronate intermediate. Solvent choice (e.g., THF:H₂O mixtures) balances solubility and reaction kinetics. Reaction monitoring via 11^{11}B NMR can track boronic acid consumption and optimize conditions .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict electron density distribution, revealing nucleophilic/electrophilic sites for functionalization. Molecular docking simulations model interactions with biological targets (e.g., proteases), while Molecular Dynamics (MD) simulations assess stability in aqueous environments. For example, modifying the methylpentyl chain’s steric bulk via DFT can enhance binding to hydrophobic pockets in enzymes .

Q. How should researchers resolve contradictions in reported binding affinities of this compound with diols in sensor applications?

  • Methodological Answer : Discrepancies often arise from pH-dependent binding (pKa ~8–9 of boronic acids) and diol stereochemistry. Use potentiometric titration to determine the exact pKa under experimental conditions. Fluorescence anisotropy or Isothermal Titration Calorimetry (ITC) provides precise binding constants. For cyclic diols (e.g., fructose), NMR titration with 11^{11}B or 1^{1}H can differentiate mono- vs. bis-diol adducts, clarifying affinity measurements .

Q. What strategies enable the integration of this compound into light-responsive drug delivery systems?

  • Methodological Answer : Conjugating this compound with azobenzenes creates photoswitchable diol-binding systems. Irradiation at 450 nm induces transcis isomerization, weakening diol binding for controlled drug release. Computational modeling (TD-DFT) predicts absorption maxima for azobenzene derivatives, enabling wavelength-specific activation. In hydrogels, crosslinking density modulated by light alters stiffness, which can be quantified via rheology .

Properties

Molecular Formula

C6H15BO2

Molecular Weight

130.00 g/mol

IUPAC Name

4-methylpentylboronic acid

InChI

InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3

InChI Key

JVZAAQSKNWTFNV-UHFFFAOYSA-N

Canonical SMILES

B(CCCC(C)C)(O)O

Origin of Product

United States

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